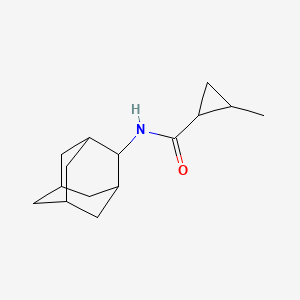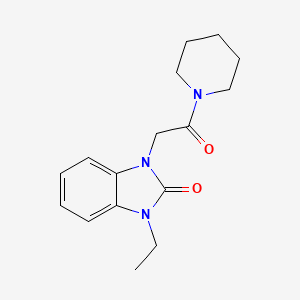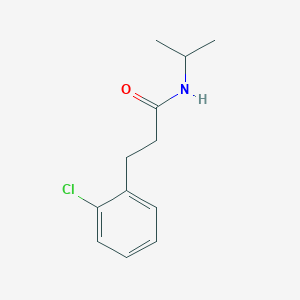
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Memantine and is used to treat Alzheimer's disease. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to reduce the overstimulation of glutamate receptors in the brain.
作用機序
The mechanism of action of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide involves its ability to block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. The 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor is responsible for the overstimulation of glutamate receptors in the brain, which can lead to neuronal damage and death. By blocking the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor, Memantine helps to reduce the overstimulation of glutamate receptors, thereby protecting neurons from damage and improving cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide are primarily related to its ability to block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This results in the reduction of glutamate-induced excitotoxicity, which is a major contributor to neuronal damage and death. Additionally, Memantine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neuroprotective protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
The advantages of using 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide in lab experiments are primarily related to its ability to selectively block the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This makes it an ideal tool for studying the role of glutamate-induced excitotoxicity in various neurological disorders. Additionally, Memantine has been found to have low toxicity, making it a safe tool for use in lab experiments.
The limitations of using 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide in lab experiments are primarily related to its specificity for the 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor. This limits its use in studying other receptors and pathways that may be involved in neurological disorders.
将来の方向性
There are several future directions for the research and development of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide. One potential direction is the development of more selective 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor antagonists that target specific subtypes of the receptor. Additionally, research is needed to further understand the role of glutamate-induced excitotoxicity in various neurological disorders and to identify new therapeutic targets for the treatment of these disorders. Finally, the development of new drug delivery systems and formulations may help to improve the efficacy and safety of Memantine and other 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide receptor antagonists.
合成法
The synthesis of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide involves the reaction of 1-adamantanamine with 4-methylbenzoyl chloride in the presence of a base. The reaction yields 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide. This synthesis method has been extensively studied and optimized to produce high yields of pure Memantine.
科学的研究の応用
The scientific research application of 2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide is primarily focused on its potential therapeutic applications. Memantine has been extensively studied for its neuroprotective effects and its ability to improve cognitive function in patients with Alzheimer's disease. Additionally, Memantine has been found to be effective in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-2-4-16(5-3-13)20-17(21)11-18-7-14-6-15(8-18)10-19(22,9-14)12-18/h2-5,14-15,22H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIATXWHKLIQZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxy-1-adamantyl)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)




![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)



![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)
![(4-Tert-butylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514859.png)
